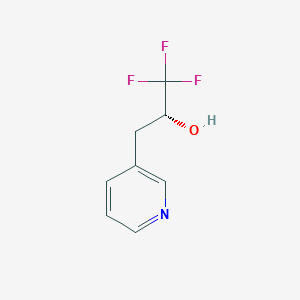
N-(4-Bromophenyl)-N,N'-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-N,N’-dimethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N,N’-dimethylurea typically involves the reaction of 4-bromoaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromophenyl)-N,N’-dimethylurea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-N,N’-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azide, cyanide, and thiol derivatives.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Amine derivatives are produced.
Applications De Recherche Scientifique
N-(4-Bromophenyl)-N,N’-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has been evaluated for its ability to inhibit the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-N,N’-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The bromophenyl group can enhance the compound’s binding affinity to target proteins, leading to its biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
N-(4-Bromophenyl)-N,N’-dimethylurea can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-N,N’-dimethylurea: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
N-(4-Fluorophenyl)-N,N’-dimethylurea: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
N-(4-Methylphenyl)-N,N’-dimethylurea: The presence of a methyl group can alter its physical and chemical characteristics.
Propriétés
Numéro CAS |
93740-30-8 |
|---|---|
Formule moléculaire |
C9H11BrN2O |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-1,3-dimethylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
Clé InChI |
OYZJUZIBHMQKKK-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)






![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
